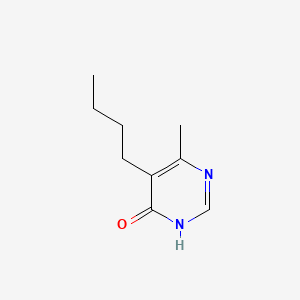
4-Pyrimidinol, 5-butyl-6-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Pyrimidinol, 5-butyl-6-methyl-: is a chemical compound with the molecular formula C9H14N2O . It belongs to the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidines are significant in various biological processes and are found in nucleic acids like DNA and RNA .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrimidinol, 5-butyl-6-methyl- can be achieved through various methods. One common approach involves the reaction of 2,4-dichloro-5-methylpyrimidine with butylamine under specific conditions . The reaction typically requires a base such as sodium carbonate in an aqueous dioxane solution at elevated temperatures (around 100°C) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Pyrimidinol, 5-butyl-6-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrimidinone derivatives.
Reduction: Reduction reactions can convert it into different pyrimidine derivatives with altered functional groups.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, pyrimidinones, and other heterocyclic compounds .
Scientific Research Applications
4-Pyrimidinol, 5-butyl-6-methyl- has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 4-Pyrimidinol, 5-butyl-6-methyl- involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the functional groups present on the molecule . The compound can bind to active sites of enzymes, altering their activity and affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromo-6-methyl-4-pyrimidinol: This compound has similar structural features but includes a bromine atom, which can alter its reactivity and biological activity.
Ethirimol: An aminopyrimidine with butyl and methyl substituents, used as a fungicide.
Uniqueness
4-Pyrimidinol, 5-butyl-6-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
80257-41-6 |
|---|---|
Molecular Formula |
C9H14N2O |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
5-butyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H14N2O/c1-3-4-5-8-7(2)10-6-11-9(8)12/h6H,3-5H2,1-2H3,(H,10,11,12) |
InChI Key |
XAQAKZIDZARSNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=C(N=CNC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


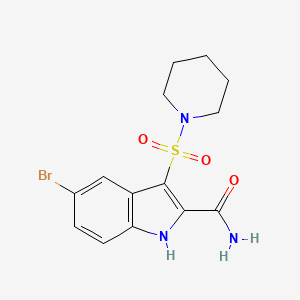

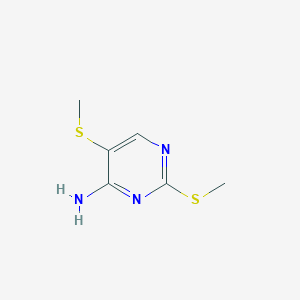
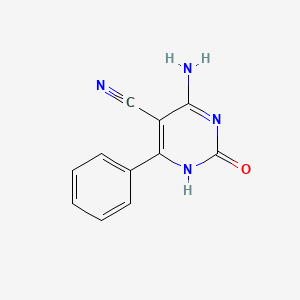
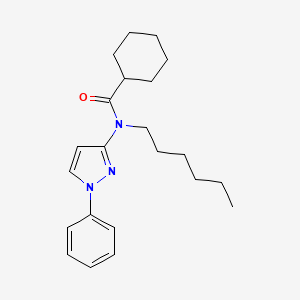

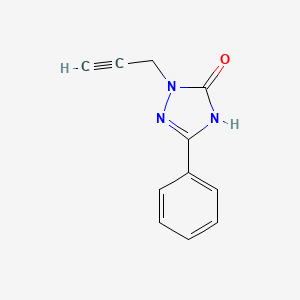
![3-(2-Aminopyrimidin-5-yl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12908067.png)
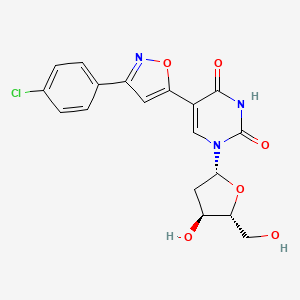




![2-[(5-Amino-4,6-dimethoxypyrimidin-2-yl)amino]ethane-1-sulfonamide](/img/structure/B12908103.png)
